S-acetyl-PEG6-alcohol

Vue d'ensemble

Description

S-acetyl-PEG6-alcohol is a polyethylene glycol (PEG) derivative that features an acetyl group and an alcohol functional group. This compound is known for its high solubility in aqueous media and is widely used in various scientific research applications, particularly in the fields of drug delivery and bioconjugation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of S-acetyl-PEG6-alcohol typically involves the reaction of polyethylene glycol with acetic anhydride in the presence of a catalyst. The reaction conditions often include a controlled temperature environment to ensure the selective acetylation of the hydroxyl groups .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve a product with high purity and consistency .

Analyse Des Réactions Chimiques

Types of Reactions

S-acetyl-PEG6-alcohol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The acetyl group can be reduced to yield the corresponding alcohol.

Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Various nucleophiles can be employed to achieve substitution reactions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary alcohols.

Substitution: Formation of substituted PEG derivatives.

Applications De Recherche Scientifique

S-acetyl-PEG6-alcohol has a wide range of applications in scientific research:

Chemistry: Used as a linker in the synthesis of complex molecules.

Biology: Employed in the modification of biomolecules for enhanced solubility and stability.

Medicine: Utilized in drug delivery systems to improve the pharmacokinetics of therapeutic agents.

Industry: Applied in the formulation of various industrial products, including cosmetics and coatings.

Mécanisme D'action

The mechanism of action of S-acetyl-PEG6-alcohol involves its ability to modify the solubility and stability of molecules to which it is conjugated. The acetyl group provides a hydrophobic moiety, while the PEG chain imparts hydrophilicity, resulting in a compound that can enhance the solubility and bioavailability of drugs and other therapeutic agents .

Comparaison Avec Des Composés Similaires

Similar Compounds

- S-acetyl-PEG4-alcohol

- S-acetyl-PEG8-alcohol

- S-acetyl-PEG12-alcohol

Uniqueness

S-acetyl-PEG6-alcohol is unique due to its specific chain length, which provides an optimal balance between hydrophilicity and hydrophobicity. This balance makes it particularly effective in enhancing the solubility and stability of conjugated molecules compared to its shorter or longer chain counterparts .

Activité Biologique

S-acetyl-PEG6-alcohol is a compound that plays a significant role in the development of targeted protein degradation technologies, particularly through its application in PROTAC (Proteolysis Targeting Chimera) systems. This article delves into the biological activity of this compound, highlighting its biochemical properties, mechanisms of action, and relevant research findings.

This compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| CAS Number | 1352221-63-6 |

| Molecular Formula | C14H28O7S |

| Molecular Weight | 340.433 g/mol |

| Density | 1.1 ± 0.1 g/cm³ |

| Boiling Point | 441.7 ± 45.0 °C at 760 mmHg |

| Flash Point | 220.9 ± 28.7 °C |

These properties indicate that this compound is a PEG-based linker, which is crucial for the synthesis of PROTACs, allowing for the selective degradation of target proteins by harnessing the ubiquitin-proteasome system .

This compound functions as a linker in PROTAC molecules, which are bifunctional compounds that consist of two different ligands connected by a linker. One ligand binds to an E3 ubiquitin ligase while the other targets a specific protein for degradation. The proximity created by this compound facilitates ubiquitination and subsequent proteasomal degradation of the target protein, effectively reducing its cellular levels .

In Vitro Studies

Research indicates that this compound significantly enhances the efficacy of PROTACs in degrading target proteins. For instance, studies have demonstrated that PROTACs utilizing this linker can effectively reduce the levels of oncogenic proteins in cancer cell lines, suggesting potential applications in targeted cancer therapies .

Case Studies

- Targeted Protein Degradation in Cancer Therapy : A study published in EBioMedicine highlighted the use of S-acetyl-PEG6 as a linker in PROTACs aimed at degrading specific oncoproteins. The results showed substantial reduction in protein levels and subsequent inhibition of tumor growth in xenograft models .

- Neurodegenerative Diseases : Another investigation explored the potential of this compound-based PROTACs to target misfolded proteins associated with neurodegenerative diseases. The findings suggested that these compounds could selectively degrade toxic aggregates, offering a new therapeutic strategy .

Toxicology and Safety

While this compound has shown promise in various applications, its safety profile must be considered. Toxicological assessments indicate that high doses can lead to adverse effects, such as lethargy and abnormal gait in animal models . The estimated LD50 for related PEG compounds suggests a need for careful dosage management during therapeutic applications.

Propriétés

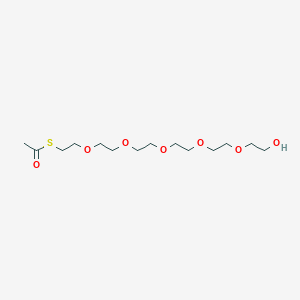

IUPAC Name |

S-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl] ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O7S/c1-14(16)22-13-12-21-11-10-20-9-8-19-7-6-18-5-4-17-3-2-15/h15H,2-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKRGYWYYHKOEAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.